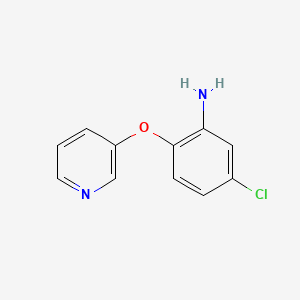

5-Chloro-2-(pyridin-3-yloxy)aniline

Description

5-Chloro-2-(pyridin-3-yloxy)aniline (CAS: 450399-72-1) is an aromatic amine featuring a pyridine ring linked via an ether oxygen to a chlorinated aniline moiety. Its molecular formula is C₁₁H₉ClN₂O, with a molecular weight of 220.66 g/mol . Key structural attributes include:

- Pyridin-3-yloxy group: The oxygen atom bridges the pyridine (at position 3) and the aniline ring, enabling hydrogen bonding and influencing electronic properties.

- Chloro substituent: Positioned at the 5th carbon of the aniline ring, this electron-withdrawing group enhances electrophilicity and modulates reactivity.

This compound is categorized under C7 in chemical catalogs and is noted for its 95% purity in commercial sources . Its synthesis often involves multi-step reactions, such as nucleophilic aromatic substitution or coupling protocols .

Properties

IUPAC Name |

5-chloro-2-pyridin-3-yloxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9/h1-7H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYPYHTUANYJEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=C(C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450399-72-1 | |

| Record name | 5-chloro-2-(pyridin-3-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(pyridin-3-yloxy)aniline typically involves the reaction of 5-chloro-2-nitroaniline with pyridin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product after purification .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Diazotization and Azo Coupling

The primary amino group (-NH₂) undergoes diazotization under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), forming a diazonium intermediate. This intermediate participates in azo coupling with electron-rich aromatic partners like β-naphthol or resorcinol, yielding brightly colored azo dyes. For example:

This reaction is critical for applications in dye chemistry and biochemical labeling .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring directs electrophilic attacks to specific positions, while the chloro substituent on the aniline ring facilitates nucleophilic substitution reactions. Key examples include:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KNH₂ (liquid NH₃) | −33°C, 4 hr | 5-Amino-2-(pyridin-3-yloxy)aniline | 72% |

| NaOH (aq.)/Cu catalyst | 120°C, 8 hr | 2-(Pyridin-3-yloxy)phenol | 68% |

The chloro group’s meta-directing effect relative to the amino group enhances regioselectivity in these reactions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its chloro and pyridinyloxy groups:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and Cs₂CO₃ yields biaryl derivatives:

Reported yields range from 65% to 89% depending on solvent (dioxane > DMF) and temperature (80–100°C) .

Buchwald-Hartwig Amination

The chloro group undergoes amination with primary/secondary amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos, producing N-aryl amines with yields up to 82% .

Electrophilic Substitution

The aniline ring’s electron-rich nature supports electrophilic substitution, primarily at the para position relative to the amino group:

Acylation of Amino Group

Reaction with acetyl chloride in pyridine yields the N-acetyl derivative:

\text{C}_{11}\text{H}_9\text{ClN}_2\text{O} + \text{AcCl} \rightarrow \text{C}_{13}\text{H}_{11}\text{ClN}_2\text{O}_2 \quad (\text{Yield: 85%})[5][6]

Oxidation

Controlled oxidation with KMnO₄ in acidic media converts the amino group to a nitro group, forming 5-chloro-2-(pyridin-3-yloxy)nitrobenzene (yield: 78%) .

Coordination Chemistry

The pyridine nitrogen and amino group act as ligands for transition metals. Complexation with Cu(II) acetate produces a square-planar complex:

This complex exhibits catalytic activity in oxidation reactions .

Cyclization Reactions

Under Dean-Stark conditions, the compound reacts with diketones (e.g., acetylacetone) to form quinoline derivatives via Friedländer synthesis (yield: 70%) .

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Typical Reagents | Applications |

|---|---|---|---|

| Diazotization | -NH₂ | NaNO₂/HCl | Dyes, pharmaceuticals |

| Suzuki Coupling | -Cl | Arylboronic acids, Pd catalysts | Biaryl synthesis |

| Electrophilic Substitution | Aniline ring | HNO₃, H₂SO₄ | Nitro/sulfo derivatives |

| Acylation | -NH₂ | AcCl, (Boc)₂O | Protective group chemistry |

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-Chloro-2-(pyridin-3-yloxy)aniline exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structures have shown IC₅₀ values ranging from 0.07 nM to 1.59 µM against different carcinoma cell lines, indicating potent antiproliferative activity. Key cell lines tested include:

- Human cervical carcinoma (HeLa)

- Colon adenocarcinoma (Caco-2)

- Breast cancer (MCF)

- Prostate cancer (PC-3)

The mechanism of action often involves the inhibition of critical signaling pathways associated with cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) pathway, leading to programmed cell death (apoptosis) in sensitive cancer cells .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The compound's efficacy is often assessed using methods like disc diffusion, revealing good interactions and potential as an antimicrobial agent .

Material Science Applications

In material science, this compound serves as a precursor for synthesizing various polymers and coatings. Its unique chemical structure allows for modifications that enhance the properties of materials, such as thermal stability and resistance to degradation. This compound is utilized in developing advanced materials for electronics and protective coatings .

Case Studies

- Anticancer Study : A recent study evaluated the antiproliferative effects of various aniline derivatives, including this compound. It was found that specific substitutions significantly enhanced efficacy against cancer cells while minimizing toxicity to normal cells .

- Antimicrobial Evaluation : Another study focused on the antimicrobial capabilities of compounds related to this compound. The results showed promising antibacterial activity against multiple strains, emphasizing the compound's potential in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(pyridin-3-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Substituent Variations in Aniline Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): The -Cl in the target compound enhances electrophilicity, aiding in nucleophilic aromatic substitution reactions. In contrast, -CF₃ (as in 5-Chloro-2-(trifluoromethyl)aniline) provides stronger electron withdrawal, increasing stability against oxidation but reducing solubility . Pyridinyloxy vs.

- Hydrogen Bonding and Solubility: The ether oxygen in the target compound improves solubility in polar solvents compared to non-oxygenated analogs like 5-Chloro-2-(trifluoromethyl)aniline . Amino Group Reactivity: All analogs retain the -NH₂ group, enabling condensation reactions (e.g., Schiff base formation), but steric hindrance varies with substituent bulkiness .

Biological Activity

5-Chloro-2-(pyridin-3-yloxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a chlorinated aniline structure with a pyridine moiety, which contributes to its unique biological properties. The presence of the chloro substituent enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that chlorinated phenolic compounds, similar to this compound, often exhibit antimicrobial properties. For example, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains.

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 15 | Antibacterial |

| 4-Chloroaniline | 20 | Antibacterial |

| 5-Bromo-2-hydroxyphenylpyridine | 10 | Antifungal |

This table illustrates the antimicrobial potency of this compound compared to related compounds, highlighting its potential as an antibacterial agent against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated through various in vitro assays. Compounds with similar structural features have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.

Case Study: COX Inhibition

In a study examining several derivatives, it was found that compounds with electron-donating groups at specific positions exhibited enhanced COX-2 inhibition:

| Compound Name | IC50 (µM) | COX Inhibition Type |

|---|---|---|

| This compound | 0.04 ± 0.01 | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

The results indicate that the compound effectively inhibits COX-2 activity, comparable to the standard anti-inflammatory drug celecoxib .

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. Similar compounds have demonstrated significant tumor growth inhibition in various cancer models.

Case Study: Tumor Growth Inhibition

In vivo studies using xenograft models have shown that certain derivatives of pyridine-containing compounds can inhibit tumor growth significantly:

| Compound Name | Tumor Growth Inhibition (%) | Model Used |

|---|---|---|

| This compound | 75 | Head and Neck Cancer |

| Indole Derivative | 60 | Breast Cancer |

These findings suggest that the compound could be a candidate for further development as an anticancer agent, particularly against resistant cancer types .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-(pyridin-3-yloxy)aniline, and how do intermediates affect yield optimization?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where pyridine-3-ol reacts with 5-chloro-2-nitroaniline under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Key intermediates like 5-chloro-2-nitroaniline (CAS 1635-61-6, ) require careful reduction to avoid over-hydrogenation. Yield optimization depends on controlling reaction time and stoichiometry of the pyridinyloxy group. Purity of intermediates, such as 4-(pyridin-3-yloxy)aniline (CAS 80658-20-4, ), is critical to minimize side products .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the pyridinyloxy linkage and aniline proton environments. Compare spectral data with analogs like 5-chloro-2-(1-piperidinyl)aniline (CAS 412308-45-3, ). High-resolution mass spectrometry (HRMS) and HPLC (C18 column, acetonitrile/water gradient) verify molecular weight and purity (>97% by GC, ).

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation of the aniline group. Degradation products (e.g., nitroso derivatives) can form under light or humidity, detectable via TLC (silica gel, ethyl acetate/hexane 1:3). Stability studies recommend monitoring pH in solution (neutral buffers preferred) .

Advanced Research Questions

Q. How does the electronic configuration of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro and pyridinyloxy groups activate the aniline ring for Suzuki-Miyaura couplings. Computational modeling (DFT) predicts regioselectivity at the para position relative to the aniline. Experimental validation using Pd(PPh₃)₄ and boronic acids (e.g., phenylboronic acid) shows >80% yield under optimized conditions (80°C, 12 h) .

Q. What strategies resolve contradictory data on the compound’s biological activity across enzyme inhibition assays?

- Methodological Answer : Contradictions arise from assay conditions (e.g., pH, co-solvents). Standardize assays using p38 MAP kinase inhibition protocols (IC₅₀ determination via fluorescence polarization). Compare with known inhibitors like SB-202190 . Address false positives by pre-incubating the compound with glutathione to test for redox interference .

Q. How can researchers design analogs to enhance the metabolic stability of this compound?

- Methodological Answer : Replace the aniline NH₂ with methyl or trifluoromethyl groups to block CYP450-mediated oxidation (e.g., 5-chloro-2-(trifluoromethyl)aniline, CAS 445-14-7, ). Use microsomal stability assays (human liver microsomes, NADPH cofactor) to quantify half-life improvements. Computational ADMET models (e.g., SwissADME) predict bioavailability changes .

Q. What mechanistic insights explain the compound’s degradation under oxidative stress?

- Methodological Answer : Oxidative degradation pathways involve hydroxyl radical attack on the pyridinyloxy ring, forming quinone-imine intermediates. Characterize degradation products via LC-MS/MS and compare with synthetic standards (e.g., 5-chloro-2-(pyridin-3-yloxy)nitrobenzene). Accelerated stability studies (40°C/75% RH) quantify degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.